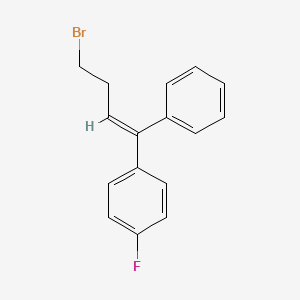
1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene (1-Bromo-4-fluorobenzene) is an organic compound that belongs to the class of benzene derivatives. It is a colorless liquid with a molecular formula of C10H9BrF and a molecular weight of 246.09 g/mol. It is a widely used intermediate for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-fluorobenzene is not well understood. However, it is believed that the bromine atom in the molecule acts as a Lewis acid, which facilitates the formation of a covalent bond between the bromine and the carbon atom of the benzene ring. This covalent bond is then broken by the action of a nucleophile, such as an amine, which results in the formation of a new organic compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Bromo-4-fluorobenzene are not well understood. However, it is known that exposure to high concentrations of the compound may cause irritation to the eyes, skin, and respiratory system. In addition, it may cause damage to the liver and kidneys. Long-term exposure to the compound may also cause reproductive and developmental effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-Bromo-4-fluorobenzene in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store. The main limitation of using this compound in laboratory experiments is its toxicity. It is highly toxic and should be handled with extreme caution. In addition, it is flammable and should be stored away from heat and flames.
Direcciones Futuras
1. Further research is needed to understand the biochemical and physiological effects of 1-Bromo-4-fluorobenzene.
2. Research should be conducted to develop safer and more efficient synthetic methods for the synthesis of 1-Bromo-4-fluorobenzene.
3. Research should be conducted to develop new applications for 1-Bromo-4-fluorobenzene.
4. Research should be conducted to develop new catalysts for the synthesis of 1-Bromo-4-fluorobenzene.
5. Research should be conducted to develop new methods for the purification and storage of 1-Bromo-4-fluorobenzene.
6. Research should be conducted to develop new methods for the detection and quantification of 1-Bromo-4-fluorobenzene in biological samples.
7. Research should be conducted to develop new methods for the safe handling and disposal of 1-Bromo-4-fluorobenzene.
8. Research should be conducted to develop new methods for the monitoring of 1-Bromo-4-fluorobenzene in the environment.
Métodos De Síntesis
The synthesis of 1-Bromo-4-fluorobenzene is typically carried out by two methods: the direct bromination of benzene and the bromination of 1-phenylbut-1-ene. In the direct bromination of benzene, bromine is added to benzene in the presence of a catalyst such as ferric chloride, aluminum chloride, or antimony trichloride. The reaction is highly exothermic and the reaction rate is controlled by the addition of a small amount of an inert solvent. In the bromination of 1-phenylbut-1-ene, 1-phenylbut-1-ene is treated with a solution of bromine in carbon tetrachloride in the presence of a catalyst such as ferric chloride or antimony trichloride. The reaction is highly exothermic and the reaction rate is controlled by the addition of a small amount of an inert solvent.
Aplicaciones Científicas De Investigación
1-Bromo-4-fluorobenzene has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, dyes, and other organic compounds. It is also used as a reagent in organic chemistry for the synthesis of a variety of organic compounds. It is also used in the synthesis of heterocyclic compounds and in the synthesis of polymers. In addition, it is used as a catalyst in organic reactions.
Propiedades
IUPAC Name |
1-[(E)-4-bromo-1-phenylbut-1-enyl]-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF/c17-12-4-7-16(13-5-2-1-3-6-13)14-8-10-15(18)11-9-14/h1-3,5-11H,4,12H2/b16-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAXPFIJBMXPLB-FRKPEAEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCBr)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\CCBr)/C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


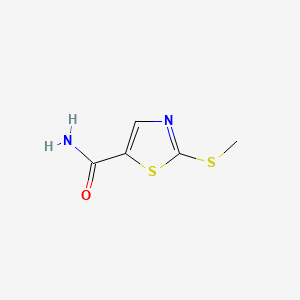


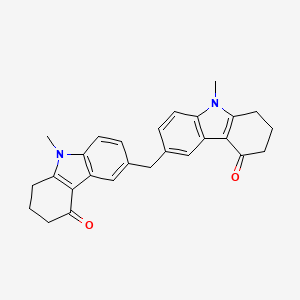

![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)
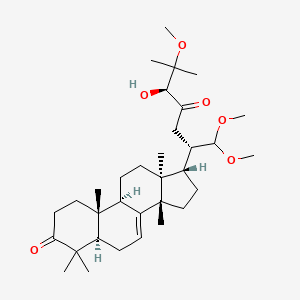
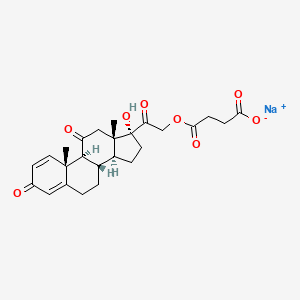

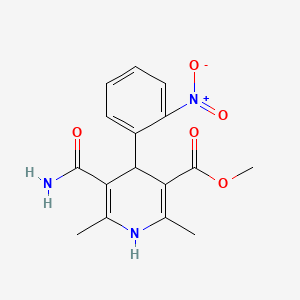
![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)